![molecular formula C19H17FN4O3S B2598800 4-{4-cyano-5-[(4-fluorobenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide CAS No. 941265-08-3](/img/structure/B2598800.png)
4-{4-cyano-5-[(4-fluorobenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as N-Benzyl-4-{4-cyano-5-[(4-fluorobenzyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide, has a molecular formula of C25H21FN4O3S . It is a derivative of benzonitrile .
Synthesis Analysis
The synthesis of similar compounds often involves chemoselective reactions . For instance, 3-dimethylamino-2-aroyl-propenenitrile can be refluxed with phenyl hydrazine or hydrazine in ethanol to produce a mixture of 4-cyano and 5-aminopyrazole derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-oxazol-2-yl group, a cyano group, a fluorobenzyl group, and a dimethylbenzenesulfonamide group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Scientific Research Applications
Selective Cyclooxygenase-2 Inhibition
The introduction of fluorine atoms into benzenesulfonamide derivatives, such as in the compound "4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides," has been shown to enhance COX-2 selectivity and potency. This structural modification preserves COX-2 inhibitory activity while notably increasing COX-1/COX-2 selectivity. Such compounds have demonstrated potential in the treatment of rheumatoid arthritis, osteoarthritis, and acute pain, highlighting the importance of fluorine substitution in achieving desired pharmacological profiles (Hashimoto et al., 2002).
Photodynamic Therapy Applications
Derivatives of benzenesulfonamide have been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for Type II photosensitizers in PDT. The structural design of these compounds allows for efficient energy transfer mechanisms, crucial for inducing phototoxic effects in cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
The synthesis and evaluation of aminothiazole-paeonol derivatives, incorporating benzenesulfonamide structures, have demonstrated high anticancer potential. These compounds have shown significant inhibitory activity against various cancer cell lines, with modifications in the benzenesulfonamide moiety contributing to enhanced potency. Such studies underscore the potential of benzenesulfonamide derivatives as lead compounds in the development of new anticancer agents (Tsai et al., 2016).
Enzyme Inhibition Studies
Research on sulfonamide derivatives has extended into enzyme inhibition, with novel compounds showing potent inhibitory effects on carbonic anhydrase isozymes. This activity is of particular interest in developing therapeutics for conditions where enzyme modulation can provide therapeutic benefits. The variation in the substituents attached to the benzenesulfonamide core influences the inhibition potency and selectivity toward different enzyme isoforms, indicating the versatility of these compounds in medicinal chemistry (Alyar et al., 2018).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, mechanism of action, and potential applications. Given the biological activities of similar compounds, such as indole derivatives , this compound could be of interest in the development of new pharmaceuticals or therapeutic agents.
Properties
IUPAC Name |
4-[4-cyano-5-[(4-fluorophenyl)methylamino]-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S/c1-24(2)28(25,26)16-9-5-14(6-10-16)18-23-17(11-21)19(27-18)22-12-13-3-7-15(20)8-4-13/h3-10,22H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRGXZJYRPUCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
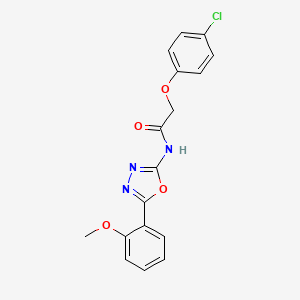
![N4-(3-methoxyphenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2598723.png)
![3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2598728.png)
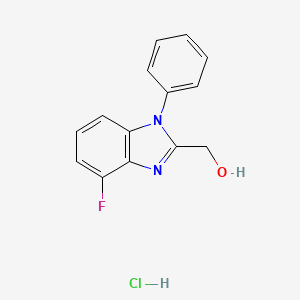
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2598731.png)

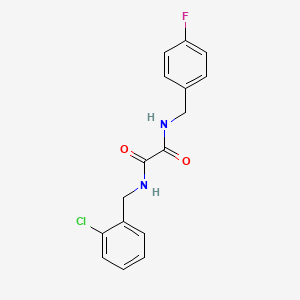
![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2598734.png)
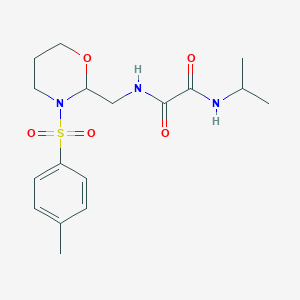
![(E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B2598736.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2598737.png)
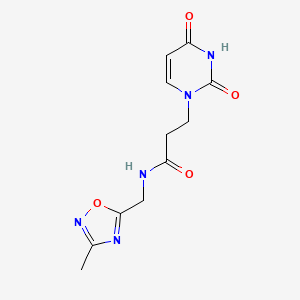
![8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2598739.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2598740.png)
